Cas no 2287236-94-4 ((2S,3S)-3-methoxybutan-2-amine)

(2S,3S)-3-Methoxybutan-2-amine is a chiral amine compound characterized by its stereospecific (2S,3S) configuration and methoxy substitution at the 3-position. This structural feature enhances its utility as a versatile intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals requiring high enantiomeric purity. The methoxy group contributes to its stability and reactivity, making it suitable for applications in nucleophilic additions, reductive aminations, and other stereoselective transformations. Its well-defined stereochemistry ensures consistent performance in chiral resolution and catalyst design. The compound is typically supplied with high chemical and optical purity, meeting stringent requirements for research and industrial use. Proper handling under inert conditions is recommended due to its amine functionality.
(2S,3S)-3-methoxybutan-2-amine structure
2287236-94-4 structure
Product Name:(2S,3S)-3-methoxybutan-2-amine
CAS No:2287236-94-4
MF:C5H13NO
MW:103.162821531296
CID:6403139
PubChem ID:88018644
Update Time:2025-06-22

(2S,3S)-3-methoxybutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Butanamine, 3-methoxy-, (2S,3S)-
    • (2S,3S)-3-Methoxybutan-2-amine
    • SCHEMBL6620459
    • EN300-6738985
    • 2287236-94-4
    • (2S,3S)-3-methoxybutan-2-amine
    • Inchi: 1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1
    • InChI Key: ZAZPNEAXPOUSEQ-WHFBIAKZSA-N
    • SMILES: O(C)[C@@H](C)[C@H](C)N

Computed Properties

  • Exact Mass: 103.099714038g/mol
  • Monoisotopic Mass: 103.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 47.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.846±0.06 g/cm3(Predicted)
  • Boiling Point: 119.7±13.0 °C(Predicted)
  • pka: 8.90±0.10(Predicted)

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Additional information on (2S,3S)-3-methoxybutan-2-amine

Professional Introduction to (2S,3S)-3-methoxybutan-2-amine (CAS No. 2287236-94-4)

(2S,3S)-3-methoxybutan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2287236-94-4, is a chiral amine compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, with its specific stereochemical configuration, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The stereochemistry of (2S,3S)-3-methoxybutan-2-amine is crucial for its biological activity. The presence of the (2S,3S) configuration imparts specific interactions with biological targets, which can influence the efficacy and selectivity of drugs derived from this scaffold. In recent years, there has been a growing interest in the development of enantiopure compounds due to their improved pharmacokinetic profiles and reduced side effects compared to racemic mixtures.

One of the most compelling aspects of (2S,3S)-3-methoxybutan-2-amine is its utility as a building block in the synthesis of complex molecules. Its structural features allow for easy functionalization at multiple positions, enabling chemists to design a wide range of derivatives with tailored properties. This flexibility has made it a popular choice in drug discovery programs aimed at developing novel therapeutics for various diseases.

Recent advancements in synthetic methodologies have further enhanced the accessibility of (2S,3S)-3-methoxybutan-2-amine. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled the efficient production of enantiopure compounds on scales suitable for industrial applications. These methods not only improve yield but also reduce costs, making it more feasible for pharmaceutical companies to incorporate this compound into their research pipelines.

The biological significance of (2S,3S)-3-methoxybutan-2-amine has been explored in several preclinical studies. Its structural motif is found in a number of natural products and bioactive peptides, suggesting potential therapeutic applications. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways. This has led to investigations into its potential use as an anti-inflammatory agent.

In addition to its pharmacological relevance, (2S,3S)-3-methoxybutan-2-amine has also been studied for its role in chemical biology. Researchers are leveraging its unique properties to develop probes that can interact with specific biological targets. These probes can provide insights into cellular processes and help in understanding disease mechanisms at a molecular level.

The synthesis and application of (2S,3S)-3-methoxybutan-2-amine also highlight the importance of green chemistry principles. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. By adopting such practices, the pharmaceutical industry can ensure that the production of this valuable compound is both efficient and environmentally responsible.

Looking ahead, the future prospects for (2S,3S)-3-methoxybutan-2-amine are promising. As our understanding of stereochemistry and its impact on biological activity continues to grow, so too will the applications of this compound. It is likely that new synthetic strategies will emerge, further expanding its utility in drug development and other areas of research.

In conclusion, (2S,3S)-3-methoxybutan-2-amine (CAS No. 2287236-94-4) is a versatile and highly relevant compound in modern chemical biology and pharmaceutical chemistry. Its unique stereochemical configuration and synthetic accessibility make it an indispensable tool for researchers seeking to develop novel therapeutics and explore fundamental biological processes.

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